molecular formula C9H10N2 B1626613 3-Pyridinebutanenitrile CAS No. 27678-09-7

3-Pyridinebutanenitrile

Cat. No. B1626613
CAS RN: 27678-09-7
M. Wt: 146.19 g/mol
InChI Key: KPISTRILDWVIKF-UHFFFAOYSA-N
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Patent
US06518285B2

Procedure details

To a solution of 0.66 mL (5.11 mmol) 3-pyridine propanol in 5 mL CH2Cl2 at 0° C. was added 0.62 mL (7.67 mmol) pyridine and 0.47 mL (6.14 mmol) methanesulfonyl chloride and the reaction stirred for 4 h. The solution was concentrated under reduced pressure and the crude mesylate dissolved in 10 mL DMF. To this solution was added 902 mg (18.41 mmol) sodium cyanide and the reaction stirred at 60° C. for 3 days. Then the solution was cooled, diluted with H2O (30 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with H2O, dried over MgSO4, and the solvent removed under reduced pressure to give a dark red oil. The crude nitrile was purified by dissolving in EtOAc, washing with H2O, concentrating, and filtering through a silica gel plug (5% MeOH in CH2Cl2) to yield 425 mg (57%) of the nitrile.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
902 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9]O)[CH:2]=1.[N:11]1C=CC=C[CH:12]=1.CS(Cl)(=O)=O.[C-]#N.[Na+]>C(Cl)Cl.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][C:12]#[N:11])[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CCCO
Name
Quantity
0.62 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.47 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
902 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude mesylate dissolved in 10 mL DMF
STIRRING
Type
STIRRING
Details
the reaction stirred at 60° C. for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark red oil
CUSTOM
Type
CUSTOM
Details
The crude nitrile was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in EtOAc
WASH
Type
WASH
Details
washing with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
FILTRATION
Type
FILTRATION
Details
filtering through a silica gel plug (5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.